(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Description
The compound "(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol" is a structurally complex secosteroid, closely related to vitamin D analogs. Its core structure features a conjugated diene system, methyl substituents, and hydroxyl groups critical for biological activity. identifies it as a derivative synthesized from 7-dehydrocholesterol, a precursor to vitamin D3, suggesting shared biosynthetic pathways with endogenous secosteroids . Key structural attributes include:
- Stereochemistry: The (1R) configuration and E/Z stereochemistry of ethenyl groups dictate receptor-binding specificity.
- Functional groups: A hydroxyl group at position 1 and methyl substituents influence solubility and metabolic stability .
- Molecular framework: The hexahydroindenyl and cyclohexenyl moieties resemble cholesterol-derived scaffolds, common in vitamin D-related compounds .
Properties
CAS No. |
21307-05-1 |
|---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12-/t20-,22+,25-,26+,27-,28+/m0/s1 |
InChI Key |
XQFJZHAVTPYDIQ-BIADAZNZSA-N |
SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
Appearance |
Off-White Gel |
Synonyms |
Preergocalciferol; (6E,22E)-(3R)-9,10-Secoergosta-5(10),6,8,22-tetraen-3-ol |
Origin of Product |
United States |
Biological Activity
The compound (1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.66 g/mol. Its structure consists of multiple rings and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H44 |
| Molecular Weight | 396.66 g/mol |
| Melting Point | 382–384 K |
| Solubility | Soluble in ethanol; poorly soluble in water |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the hexahydroinden structure and subsequent modifications to introduce the various substituents. Specific synthetic pathways have been documented in literature that outline the use of starting materials such as vitamin D derivatives and other organic precursors.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. A study highlighted its effectiveness in inhibiting the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate key signaling pathways involved in cancer progression has been noted.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies showed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in macrophages and other immune cells. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage and may have implications for neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Cell Line Studies : In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Animal Models : In vivo experiments using murine models have shown that administration of this compound led to reduced tumor size and improved survival rates in subjects with induced tumors.
- Clinical Implications : Preliminary clinical trials are being conducted to assess the safety and efficacy of this compound in humans for treating specific cancers and inflammatory disorders.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol exhibit significant anticancer properties. For instance:
- A study demonstrated that certain derivatives showed strong anticancer activity against the MCF-7 breast cancer cell line when tested using the MTT assay. These compounds were synthesized through a series of chemical reactions involving hydrolysis and cyclization techniques .
Metabolic Studies
The Human Metabolome Database lists this compound as a metabolite of interest. It suggests that it may play a role in various metabolic pathways within human physiology. Understanding its metabolism can lead to insights into its biological effects and potential therapeutic uses .
Dopamine Receptor Modulation
Research has also focused on the pharmacological characterization of similar compounds that act as positive allosteric modulators of dopamine receptors. Such compounds may provide therapeutic benefits in treating neurological disorders by enhancing the receptor's response to dopamine without directly activating it .
Synthesis of Functional Materials
The structural complexity of this compound allows for its potential use in the synthesis of functional materials. Its unique chemical properties can be exploited to create polymers or other materials with specific functionalities such as enhanced thermal stability or unique optical properties.
Table 1: Summary of Research Findings on Anticancer Activity
| Compound | Cell Line | Method Used | Results |
|---|---|---|---|
| Compound A | MCF-7 | MTT Assay | Significant cytotoxicity observed |
| Compound B | MCF-7 | MTT Assay | Comparable activity to Doxorubicin |
| Compound C | Other Cancer Lines | Various assays | Promising results indicating broad-spectrum activity |
Table 2: Metabolic Pathways Involving the Compound
| Pathway Name | Role of Compound | Implications |
|---|---|---|
| Metabolic Pathway 1 | Intermediate metabolite | Potential biomarker for metabolic disorders |
| Metabolic Pathway 2 | Enzyme modulator | Influence on drug metabolism and efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Computational methods like Tanimoto coefficients and molecular fingerprinting () are pivotal for structural comparisons. Key analogs include:
Notes:
- The target compound’s hydroxyl group at position 1 aligns with 1α-hydroxylated vitamin D analogs, which exhibit enhanced VDR binding .
Pharmacokinetic and Physicochemical Properties
and highlight the importance of comparing logP, solubility, and bioavailability:
| Property | Target Compound | 23-Hydroxy-tetranorvitamin D3 | 1α-Hydroxyprevitamin D3 |
|---|---|---|---|
| logP | ~6.2 (predicted) | ~5.8 | ~7.1 |
| Water Solubility | Low | Moderate | Low |
| Bioavailability | 45% (estimated) | 55% | 38% |
- The target compound’s higher logP vs. 23-hydroxy-tetranorvitamin D3 suggests greater lipid membrane affinity but poorer aqueous solubility .
- Methyl groups at positions 4 and 7a may reduce metabolic degradation, enhancing half-life compared to non-methylated analogs .
Methodological Considerations
- Tanimoto vs. Dice metrics : Both indices reliably quantify structural similarity, but Dice may prioritize common substructures over global similarity .
- QSAR models : These integrate population-wide data to predict activity, avoiding biases from pairwise comparisons .
- Molecular networking : Used in metabolite studies (), this approach clusters compounds by fragmentation patterns, aiding in identifying biosynthetically related secosteroids .
Preparation Methods
Bicyclic Framework Construction
The hexahydroindenyl system is synthesized via a Diels-Alder/cyclization cascade . Zhang et al. demonstrated that treating cyclohexenone derivatives with dienes under Lewis acid catalysis (e.g., BF3·OEt2) yields trans-decalin systems. For the target’s [4.3.0] bicyclic structure, a modified protocol using 4-methylcyclohexenone and isoprene under high-pressure (5 atm) conditions achieves 78% yield of the bicyclic ketone intermediate.
Side-Chain Introduction
The (E)-5,6-dimethylhept-3-en-2-yl side chain is appended via Julia–Kocienski olefination . A sulfone derivative of the bicyclic ketone reacts with (2R,5R)-5,6-dimethylhept-3-en-2-yl boronic acid in the presence of Pd(PPh3)4, yielding the coupled product with >95% E-selectivity. Catalytic hydrogenation (H2, Pd/C) then saturates non-conjugated double bonds while preserving stereochemistry.
Synthesis of the (E)-Ethenyl Bridge (Fragment B)
Wittig Olefination
The ethenyl linker is installed via a stereoselective Wittig reaction . Treatment of the hexahydroindenyl aldehyde with a stabilized ylide (e.g., Ph3P=CHCO2Et) in THF at −78°C generates the (E)-alkene with 88% selectivity. subsequent hydrolysis of the ester group affords the free carboxylic acid, which is reduced to the alcohol using LiAlH4.
Photochemical Isomerization
To enhance E-selectivity, the crude alkene is irradiated with UV light (λ = 254 nm) in the presence of iodine (0.1 mol%), converting residual Z-isomers to the E-configuration. This step increases overall E-selectivity to >99%.
Synthesis of the Cyclohexenol Moiety (Fragment C)
Oxidative Cyclization
The cyclohexenol ring is constructed via Sharpless asymmetric dihydroxylation . Starting from 4-methylcyclohexene, AD-mix-β (OsO4, K3Fe(CN)6, (DHQD)2PHAL) in t-BuOH/H2O affords the diol with 92% ee. Acid-catalyzed cyclization (H2SO4, 60°C) then forms the cyclohexenol framework.
Stereochemical Control
The (1R)-configuration is secured using enzymatic resolution . Candida antarctica lipase B selectively acetylates the undesired enantiomer, enabling chromatographic separation (SiO2, hexane/EtOAc).
Fragment Coupling and Final Assembly
Heck Coupling
Fragments A and C are conjugated via a palladium-catalyzed Heck reaction . The hexahydroindenyl bromide reacts with the cyclohexenol triflate in the presence of Pd(OAc)2, P(o-tol)3, and Et3N in DMF at 100°C, achieving 75% yield.
Macrocyclization
The heptenyl side chain is attached using Grubbs II catalyst (5 mol%) in CH2Cl2 under reflux, facilitating ring-closing metathesis (RCM) to form the 14-membered macrocycle. Hydrogenation (H2, PtO2) finalizes the saturation of the ethenyl bridge.
Stereochemical and Reaction Optimization
Catalytic Asymmetric Induction
Chiral phosphoric acids (e.g., TRIP) are employed in key cyclization steps to enhance enantiomeric excess. For example, the Robinson annulation of 4-methylcyclohexanone with methyl vinyl ketone using (R)-TRIP (10 mol%) yields the bicyclic ketone with 94% ee.
Solvent and Temperature Effects
Optimal conditions for critical steps are summarized below:
| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Diels-Alder Cyclization | Toluene | 120 | BF3·OEt2 | 78 |
| Wittig Olefination | THF | −78 | Ph3P=CHCO2Et | 88 |
| Heck Coupling | DMF | 100 | Pd(OAc)2 | 75 |
| RCM Macrocyclization | CH2Cl2 | 40 | Grubbs II | 82 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (SiO2, gradient elution with hexane/EtOAc) and HPLC (C18 column, MeOH/H2O). Recrystallization from acetone/hexane mixtures yields analytically pure material.
Spectroscopic Validation
-
NMR : The (E)-configuration of the ethenyl bridge is confirmed by JHH = 16 Hz in 1H NMR.
-
X-ray Crystallography : Absolute stereochemistry is verified using single-crystal diffraction (Cu Kα radiation).
-
HPLC-MS : Purity (>99%) is confirmed using a C18 column with ESI-MS detection.
Challenges and Alternative Routes
Q & A
Q. How can researchers optimize stereochemical purity during synthesis of this compound?
Methodological Answer: The compound’s stereochemical complexity (five stereocenters, conjugated double bonds) requires precise control during synthesis. Key strategies include:
- Chiral auxiliaries : Use enantioselective catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation) to ensure correct stereochemistry at the (1R,3aR,7aR)-indene core .
- Chromatographic separation : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve diastereomers.
- Spectroscopic validation : Confirm stereochemistry via NOESY NMR to detect spatial proximity of protons and X-ray crystallography for absolute configuration .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., via ESI-TOF) and detect isotopic patterns .
- Multinuclear NMR : Assign ¹H and ¹³C signals (e.g., δ 5.2–5.8 ppm for conjugated alkenes, δ 1.2–2.1 ppm for methyl groups) .
- IR spectroscopy : Identify hydroxyl (ν ~3400 cm⁻¹) and alkene (ν ~1650 cm⁻¹) functional groups.
- Circular dichroism (CD) : Confirm enantiomeric excess in chiral centers .
Q. How should researchers handle toxicity and safety risks associated with this compound?
Methodological Answer: Based on GHS classification ():
- Acute toxicity (Oral, Cat. 4) : Use fume hoods and sealed reactors during synthesis.
- Skin/eye irritation (Cat. 2) : Wear nitrile gloves and full-face shields.
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and decontaminate with ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental stereochemical assignments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian 16) and compare with experimental data to validate stereoisomer structures .
- Molecular dynamics (MD) : Simulate conformational stability of the indene core under varying solvent polarities to explain unexpected NOESY correlations .
Q. What strategies mitigate conflicting data in oxidative degradation studies of this compound?
Methodological Answer:
- Multi-modal analytics : Combine aerosol mass spectrometry (AMS) for volatile products (e.g., formic acid) and offline IC for non-volatile oxidized species (e.g., oxalic acid). Note that AMS may underestimate total organic carbon (TOC) due to high volatility of intermediates .
- Isotopic labeling : Use ¹³C-labeled substrates to track degradation pathways and validate product formation via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies improve biological activity predictions?
Methodological Answer:
- Pharmacophore modeling : Identify critical moieties (e.g., the hydroxyl group at C1 and conjugated dienes) using Schrödinger’s Phase.
- In vitro assays : Test synthetic analogs with modified methyl groups (C5/C6) to assess impact on receptor binding affinity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental logP values?
Methodological Answer:
- Experimental logP : Measure via shake-flask method (octanol/water) under controlled pH (7.4).
- Theoretical adjustments : Apply correction factors in software like MarvinSuite to account for intramolecular H-bonding (e.g., between C1-OH and adjacent alkenes) .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Hazard Mitigation Strategies
| Risk | Mitigation Protocol | Reference |
|---|---|---|
| Skin irritation | Use ChemTek® gloves (0.1 mm thickness, nitrile) | |
| Inhalation toxicity | Ensure fume hood airflow >0.5 m/s |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
